(R)-Imazapyr

Description

Overview of Imidazolinone Herbicides as Chiral Compounds

Imidazolinone herbicides, a class of compounds developed in the early 1980s, are widely employed in agriculture for weed control in crops such as soybeans, cereals, sunflower, and lentils. juniperpublishers.com A significant characteristic of many herbicides, including imidazolinones, is the presence of chiral atoms within their molecular structures. juniperpublishers.com Approximately 40% of all plant protection products currently in use contain chiral active ingredients. juniperpublishers.com These herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. herts.ac.ukmdpi.comresearchgate.netfao.org All imidazolinone herbicides are chiral, possessing a stereocenter typically located within the imidazolinone ring. juniperpublishers.comresearchgate.net

Definition and Structural Basis of (R)-Imazapyr Enantiomerism

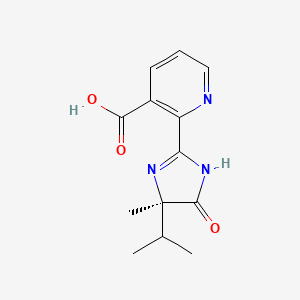

Imazapyr (B1671738) is a chiral compound, meaning it exists as a pair of enantiomers: this compound and (S)-Imazapyr. mdpi.comnih.govnih.gov The chirality of imazapyr arises from an asymmetric carbon atom within its imidazolinone ring, specifically at the 4-carbon position, which is substituted by methyl and propyl radicals. mdpi.com This structural arrangement allows for the existence of distinct R- and S-isomers. mdpi.com

This compound is chemically defined as 2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid. nih.gov While the physical and chemical characteristics of these enantiomers are generally similar, their interactions with biological systems, such as plant enzymes, can exhibit pronounced differences due to their specific three-dimensional orientations. mdpi.com

Historical Context of Imazapyr Research and Enantiomeric Focus

The imidazolinone class of herbicides, including imazapyr, began to be broadly employed in the early 1980s. juniperpublishers.com Historically, the synthesis and commercialization of chiral herbicides often involved racemic mixtures, primarily due to the high costs associated with producing pure optically active isomers. juniperpublishers.com

However, research has increasingly focused on understanding the enantioselective behavior of these compounds. Studies have revealed that for many imidazolinone herbicides, the R-enantiomer exhibits significantly greater biological activity than the S-enantiomer. juniperpublishers.commdpi.comresearchgate.netnih.govacs.orgacs.org For instance, the R-enantiomer of imazethapyr (B50286) has been shown to exhibit 10-fold more inhibition to acetolactate synthase (ALS) than its S-enantiomer. juniperpublishers.comacs.org Similarly, R-imidazolinones, in general, have been found to be more active than S-imidazolinones in inhibiting target organisms. nih.gov This differential activity has driven research towards the development of enantiopure R-imidazolinone herbicides to maximize their advantages over racemic mixtures. nih.gov

The advancement of analytical techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, has been instrumental in enabling the separation and characterization of these enantiomers, facilitating detailed studies on their individual behaviors in biological and environmental contexts. juniperpublishers.comnih.gov

Table 1: Key Characteristics of Imazapyr Enantiomers

| Characteristic | This compound | (S)-Imazapyr | Racemic Imazapyr |

| Herbicidal Activity (ALS Inhibition) | Generally higher juniperpublishers.commdpi.comresearchgate.netnih.govacs.orgacs.org | Generally lower juniperpublishers.commdpi.comresearchgate.netnih.govacs.orgacs.org | Mixture of activities juniperpublishers.comresearchgate.net |

| Molecular Formula | C₁₃H₁₅N₃O₃ nih.gov | C₁₃H₁₅N₃O₃ nih.gov | C₁₃H₁₅N₃O₃ herts.ac.ukfao.orgwikipedia.org |

| Molecular Weight | 261.28 g/mol nih.gov | 261.28 g/mol nih.gov | 261.28 g/mol herts.ac.ukfao.orgwikipedia.org |

| PubChem CID | 766748 nih.gov | Not specified (enantiomer of this compound) nih.gov | 54738 herts.ac.uknih.govwikipedia.orgwikidata.org |

Structure

3D Structure

Properties

CAS No. |

221321-45-5 |

|---|---|

Molecular Formula |

C13H15N3O3 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m1/s1 |

InChI Key |

CLQMBPJKHLGMQK-CYBMUJFWSA-N |

SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Origin of Product |

United States |

Stereochemical Characterization and Analytical Methods for R Imazapyr

Spectroscopic Techniques for Enantiomeric Identification and Purity Assessment

Various spectroscopic methods are employed to characterize the enantiomeric forms of imazapyr (B1671738) and assess their purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying enantiomers of chiral compounds like imazapyr. Studies have investigated the enantiomeric separation of imidazolinone herbicides, including imazapyr, using chiral HPLC columns such as Chiralpak AS, Chiralpak AD, Chiralcel OD, and Chiralcel OJ. nih.gov Among these, the Chiralcel OJ column has demonstrated superior chiral resolving capacity for imazapyr and other imidazolinone herbicides. nih.govresearchgate.netcapes.gov.brnih.gov

The mobile phase composition significantly influences chiral separation. For instance, ethanol (B145695) has been found to be a more effective polar modifier than other alcohols (e.g., 2-propanol, 1-butanol, 1-pentanol) in the mobile phase for imazapyr separation on a Chiralcel OJ column. nih.gov An acidic modifier in the mobile phase, while not directly influencing chiral recognition, is essential for reducing enantiomer retention times and suppressing peak tailing. nih.gov

The enantiomeric separation of imazapyr on a Chiralcel OJ column is an enthalpy-driven process within the temperature range of 10 to 40°C. nih.gov Temperature can affect both the chromatographic characteristics of the solute and the conformation of the stationary phase. Studies have shown that for imazapyr, van't Hoff plots of retention factor (k'), distribution constant (K), and separation factor (alpha) are linear between 15-50°C. nih.govresearchgate.net This linearity suggests consistent enantioseparation mechanisms within this temperature range. Chiral HPLC methods have been successfully applied for the chiral analysis of imazapyr in spiked soil samples. researchgate.netcapes.gov.brnih.gov

Table 1: Chiral HPLC Column Performance for Imazapyr Enantioseparation

| Chiral Column Type | Mobile Phase Components (Example) | Key Finding for Imazapyr | Reference |

| Chiralcel OJ | n-hexane (0.1% TFA)-alcohol | Best chiral resolving capacity; enthalpy-driven separation. | nih.govresearchgate.netcapes.gov.brnih.govnih.gov |

| Chiralpak AS | Not specified | Compared, but OJ performed better. | nih.gov |

| Chiralpak AD | Not specified | Compared, but OJ performed better. | nih.gov |

| Chiralcel OD | Not specified | Compared, but OJ performed better. | nih.gov |

| Chiralcel OD-R | 50 mM phosphate (B84403) buffer-acetonitrile | Used for other imidazolinones, but OJ for imazapyr. | researchgate.netcapes.gov.brnih.gov |

Circular Dichroism (CD) spectroscopy is a valuable technique for assigning the absolute configuration of chiral molecules. It works by measuring the differential absorption of left and right circularly polarized light. mdpi.com In the context of imidazolinone herbicides, including imazapyr, resolved enantiomers can be distinguished by their signs of circular dichroism, typically detected at specific wavelengths such as 275 nm. nih.gov Commercial imazapyr is often a racemic mixture, and CD spectra can confirm this by showing no CD bands. CD spectroscopy can be used in conjunction with computational methods, where calculated CD spectrograms of R- and S-enantiomers are compared with experimental spectral characteristic figures to confirm the absolute configuration. google.com

Mass Spectrometry (MS), particularly in combination with liquid chromatography (LC-MS or LC-ESI-MS), is instrumental in characterizing the metabolites and degradates of imazapyr. This technique allows for the identification of degradation products based on their molecular weights and fragmentation patterns. nih.govhjkxyj.org.cnmdpi.com For example, in studies on the microbial degradation of imazapyr in soils, four metabolic products with molecular weights of 219, 222, 201, and 149 have been identified using LC-ESI-MS. hjkxyj.org.cn The principal degradation pathway for imazapyr in soils has been proposed to involve processes such as incorporation into NH4+, decarboxylation, demethylation, loss of the isopropyl group, and cleavage and rearrangement of the imidazolinone ring. hjkxyj.org.cn LC-MS is also used to determine photoproducts of imazapyr degradation and their intensities, identified by positive and negative modes of MS-ESI. mdpi.com This allows for the proposal of photocatalytic degradation pathways. mdpi.com

Table 2: Imazapyr Metabolites Identified by LC-ESI-MS

| Metabolite Molecular Weight (Da) | Analytical Technique | Context of Identification | Reference |

| 219 | LC-ESI-MS | Microbial degradation in soils | hjkxyj.org.cn |

| 222 | LC-ESI-MS | Microbial degradation in soils | hjkxyj.org.cn |

| 201 | LC-ESI-MS | Microbial degradation in soils | hjkxyj.org.cn |

| 149 | LC-ESI-MS | Microbial degradation in soils | hjkxyj.org.cn |

| Various (Photoproducts) | MS-ESI (positive/negative modes) | Photocatalytic degradation | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy plays a role in chiral analysis, particularly for determining enantiomeric excess and absolute configuration. For imazapyr, studies have utilized both achiral and chiral lanthanide shift reagents (LSRs) to induce enantiomeric shift differences (ΔΔδ) in NMR spectra. tandfonline.comtandfonline.com For instance, the 1H NMR spectra of imazapyr methyl ester have been studied with chiral LSRs like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) and tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III). tandfonline.comtandfonline.com These reagents can cause substantial lanthanide-induced shifts (LIS) and enantiomeric shift differences, allowing for insights into lanthanide binding sites and enantiomeric analysis. tandfonline.comtandfonline.com

Another approach involves the use of chiral solvating agents, such as (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diamine, for determining the optical purity of chiral acids, including imazapyr. researchgate.net These agents form soluble diastereoisomeric salts with the enantiomers, leading to differences in chemical shifts in the 1H NMR spectrum, which enables direct measurement of enantiomeric composition. researchgate.net For imazapyr, these diastereomeric resonances in the 1H NMR spectrum are typically non-equivalent by more than 0.05 ppm in pyridine-d5, facilitating rapid and direct analysis of optical purity. researchgate.net

Mass Spectrometry (LC-MS, LC-ESI-MS) for Metabolite and Degradate Characterization

Development of Advanced Analytical Methodologies for (R)-Imazapyr Residues

The development of rapid and cost-effective methods for detecting imazapyr residues is important for environmental monitoring.

Near-Infrared Spectroscopy (NIRS) combined with chemometrics has emerged as a promising methodology for the rapid and inexpensive detection and quantification of imazapyr in soil. researchgate.netrsc.orgresearchgate.netrsc.org Traditional chromatographic techniques for herbicide residue analysis are often costly and time-consuming. researchgate.netrsc.org

Research has demonstrated the ability of NIRS to discriminate between soils containing imazapyr and those without the herbicide. researchgate.netrsc.org A discriminant algorithm based on discriminant partial least squares (DPLS) has achieved high accuracy, identifying 100% of soils containing imazapyr and 98% of control soils. researchgate.netrsc.org

For quantification, modified partial least squares (MPLS) regression has been used. researchgate.netrsc.org In a study quantifying imazapyr in five different soil types (Andosol, Vertisol, Acrisol, Cambisol, and Phaeozem), the NIRS method showed results comparable to those obtained by reference HPLC analysis, with a coefficient of determination (RSQ) of 0.81 and a ratio of performance to deviation (RPD) of 2.4. researchgate.netrsc.org This indicates that NIRS can provide a faster and lower-cost alternative for estimating imazapyr concentrations in soil. researchgate.netrsc.org

Table 3: NIRS Performance for Imazapyr Quantification in Soil

| Soil Type Categories | Chemometric Model | RSQ (Coefficient of Determination) | RPD (Ratio of Performance to Deviation) | Reference |

| Andosol, Vertisol, Acrisol, Cambisol, Phaeozem | MPLS Regression | 0.81 | 2.4 | researchgate.netrsc.org |

Asymmetric Synthesis and Enantiomeric Resolution of Imazapyr

Strategies for the Stereoselective Synthesis of (R)-Imazapyr

Direct asymmetric synthesis, defined as a chemical reaction that forms new elements of chirality in a substrate molecule, leading to unequal amounts of stereoisomeric products, is a sophisticated approach to obtaining specific enantiomers herts.ac.ukwikidata.org. For this compound, one reported strategy involves stereoselective electrochemical reduction. The electrochemical reduction of imazapyr (B1671738), occurring at the static mercury drop electrode in aqueous buffered media, targets the 2,3-C=N double bond within the imidazoline (B1206853) moiety wikipedia.orgnih.gov. This process has been observed to yield a moderate diastereoisomeric excess, even without the use of external chiral auxiliaries wikipedia.orgnih.govnih.gov. The diastereomeric ratio obtained through this electrochemical pathway is notably dependent on the pH of the electrolyses wikipedia.orgnih.gov.

Chiral Resolution Techniques for Racemic Imazapyr Mixtures

Chiral resolution techniques are essential for separating racemic mixtures into their individual enantiomers, especially when direct asymmetric synthesis is challenging or not yet fully developed for a specific compound.

Preparative chiral HPLC stands as a highly effective tool for obtaining enantiopure standards of chiral compounds, including imidazolinone herbicides like imazapyr rdrr.io. Studies have extensively investigated the enantiomeric separation of imazapyr and related compounds using various chiral stationary phases (CSPs). Among the columns tested, including Chiralpak AS, Chiralpak AD, Chiralcel OD, and Chiralcel OJ, the Chiralcel OJ column consistently demonstrated the superior chiral resolving capacity for imidazolinone herbicides rdrr.io.

Optimization of chromatographic conditions is critical for efficient separation. Ethanol (B145695) has been identified as a more effective polar modifier in the mobile phase compared to other alcohols such as 2-propanol, 1-butanol, and 1-pentanol (B3423595) rdrr.io. Additionally, the inclusion of an acidic modifier in the mobile phase, such as 0.1% trifluoroacetic acid in n-hexane-alcohol, is crucial for reducing the retention time of the enantiomers and mitigating peak tailing rdrr.io. Thermodynamic evaluations suggest that the enantiomeric separation of imidazolinones on the Chiralcel OJ column is an enthalpy-driven process within the temperature range of 10 to 40 degrees Celsius rdrr.io. This method allows for the isolation of small quantities of pure enantiomers rdrr.io and has been successfully applied for the chiral analysis of imazapyr in spiked soil samples.

The following table summarizes typical conditions and outcomes for chiral HPLC separation of imazapyr:

| Chiral Stationary Phase | Mobile Phase Composition | Key Observation / Performance | Reference |

| Chiralcel OJ | n-hexane (0.1% TFAA)-alcohol (e.g., Ethanol) | Best chiral resolving capacity for imazapyr; enthalpy-driven process; acidic modifier reduces retention time and peak tailing. | rdrr.io |

| Chiralpak AS, AD | Similar chromatographic conditions | Less effective compared to Chiralcel OJ. | rdrr.io |

| Chiralcel OD | Similar chromatographic conditions | Less effective compared to Chiralcel OJ. | rdrr.io |

Beyond its role as a potential stereoselective synthesis strategy, electrochemical reduction also functions as a resolution technique by selectively producing one stereoisomer in excess. The electrochemical reduction of imazapyr's 2,3-C=N double bond in the imidazoline moiety, conducted in aqueous buffered media, results in a moderate diastereoisomeric excess without the need for external chiral auxiliaries wikipedia.orgnih.govnih.gov. The pH of the electrolysis significantly influences the resulting diastereomeric ratio wikipedia.orgnih.gov. This method offers a pathway for achieving a degree of stereoselectivity in the reduction products of imazapyr.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Chemical Derivatization for Enhanced Enantiomeric Separation

Chemical derivatization is a well-established indirect technique for enhancing enantiomeric separation. This method involves reacting the enantiomers within a racemic mixture with a chiral derivatizing agent (chiral resolving agent) to form diastereomeric derivatives. Unlike enantiomers, diastereomers possess different physical and chemical properties, including solubility, melting points, and chromatographic behavior, which allows for their separation using conventional chromatographic methods or crystallization. After separation, the diastereomeric derivatives can be converted back to the enantiomerically pure compounds by removing the chiral resolving agent.

While the general principles of chemical derivatization are widely applied in chiral resolution, specific detailed research on chemical derivatization of imazapyr itself to enhance its enantiomeric separation, beyond the general mention of resolving methyl derivatives of imidazolinone herbicides on Chiralcel OJ columns, is not extensively detailed in the provided literature. However, the principle remains a viable strategy for compounds where direct enantiomeric separation is challenging.

Enantioselective Mechanisms of Action and Target Interaction of R Imazapyr

Inhibition of Acetohydroxyacid Synthase (ALS/AHAS) by (R)-Imazapyr

This compound, like other imidazolinone herbicides, primarily acts as an inhibitor of acetohydroxyacid synthase (ALS), also known as acetolactate synthase (AHAS) researchgate.netherts.ac.uknih.govebi.ac.ukmontana.eduunl.edu. This enzyme is pivotal in the biosynthesis pathway of branched-chain amino acids: leucine, isoleucine, and valine researchgate.netnih.govebi.ac.ukunl.edu. The inhibition of ALS by this compound is enantioselective, with the R-enantiomer generally demonstrating a significantly stronger inhibitory effect on ALS activity compared to the S-enantiomer and the racemic mixture researchgate.netnih.govnih.govnih.gov. This heightened potency of the R-enantiomer is a key factor in its herbicidal efficacy researchgate.net.

Molecular Docking and Computational Studies of this compound-ALS Binding

Computational molecular docking studies have been employed to elucidate the molecular interactions between imidazolinone enantiomers and the ALS enzyme, providing insights into the structural basis for their enantioselective inhibition nih.govnih.govopenaccessjournals.commdpi.comscitechnol.com. While specific detailed docking studies for this compound itself are less frequently reported than for closely related imidazolinones like imazethapyr (B50286), the general principles apply. Such studies on imazethapyr enantiomers, for instance, have revealed different modes of interaction with ALS, which underpin their varying inhibitory activities nih.govnih.gov. These computational approaches help to visualize how the specific three-dimensional orientation of the (R)-enantiomer allows for more favorable binding within the active site of the ALS enzyme, leading to its superior inhibitory potency nih.gov.

Kinetic Studies of this compound on ALS Activity in Vitro

In vitro kinetic studies have consistently demonstrated the enantioselective inhibition of ALS activity by this compound. For instance, studies on the related herbicide imazethapyr, which shares the same mode of action and enantiomeric behavior, showed that the R-(-)-enantiomer was considerably more active in suppressing ALS activity in maize leaves in vitro compared to the S-(+)-enantiomer researchgate.netnih.gov. At lower concentrations (e.g., 40 µg L⁻¹), R-(-)-imazethapyr exhibited approximately 25 times greater activity than S-(+)-imazethapyr nih.gov. However, this difference in inhibitory activity between the enantiomers tended to decrease at higher concentrations, where even the S-(+)-enantiomer could almost completely inhibit ALS activity nih.gov. The effect of (R,+)-Imazapyr on reducing ALS activity has been shown to exceed that of the racemate or (S,-)-Imazapyr, even in herbicide-resistant plant species .

Table 1: Enantioselective Inhibition of ALS Activity by Imazethapyr Enantiomers in vitro

| Enantiomer | Concentration (µg L⁻¹) | Relative Activity (R-(-)-IM vs. S-(+)-IM) nih.gov |

| R-(-)-IM | 40 | 25x more active |

| S-(+)-IM | 40 | 1x (baseline) |

| R-(-)-IM | 200 | 7x more active |

| S-(+)-IM | 200 | 1x (baseline) |

| R-(-)-IM | 25,000 | ~1.1x more active |

| S-(+)-IM | 25,000 | 1x (baseline) |

Cellular and Subcellular Effects of this compound in Plant Systems

The enantioselective action of this compound extends beyond enzymatic inhibition, manifesting in various cellular and subcellular effects within plant systems.

Enantioselective Phytotoxicity and Growth Inhibition

This compound exhibits pronounced enantioselective phytotoxicity, meaning it is significantly more toxic to plants than its (S)-enantiomer or the racemic mixture researchgate.netnih.govnih.govnih.govresearchgate.netmdpi.com. This enhanced toxicity is evident in various plant species, including Arabidopsis thaliana, rice, and maize researchgate.netnih.govnih.govresearchgate.net. The R-enantiomer causes more severe growth inhibition, particularly affecting root elongation nih.govnih.gov. For instance, in Arabidopsis thaliana, this compound treatment at a concentration of 1 µg L⁻¹ showed a root inhibition rate of approximately 45% after three weeks of exposure, indicating a stronger inhibitory effect compared to the S-enantiomer or racemate nih.gov. Morphological observations in maize seedlings treated with imazethapyr enantiomers revealed that R-(-)-imazethapyr more severely affected root growth, causing a significant increase in root diameter while decreasing root volume, surface area, and the number of root tips nih.gov. Furthermore, (R,+)-Imazapyr has been observed to cause visible damage such as purple discoloration of stems and leaves and reduced plant size in Arabidopsis thaliana at concentrations where the racemate or (S,-)-Imazapyr had less severe effects .

Table 2: Enantioselective Inhibition of Root Elongation by Imazethapyr in Arabidopsis thaliana nih.gov

| Treatment (1 µg L⁻¹) | Relative Inhibition Rate of Root (%) (after 3 weeks) |

| (R)-Imazethapyr | ~45 |

| (S)-Imazethapyr | Lower than (R)-Imazethapyr |

| Racemate | Between (R)- and (S)-Imazethapyr |

In addition to macroscopic effects, this compound causes significant damage at the cellular and subcellular levels. It has been shown to induce more pronounced damage to root cell organelles, including statocytes, mitochondria, dictyosomes, and the endoplasmic reticulum researchgate.netnih.gov. Treated cells may also exhibit thicker cell membranes and cell walls nih.gov. In Arabidopsis thaliana leaves, this compound can damage the mesophyll cell structure and impair metabolic activity researchgate.netresearchgate.net.

Impact on Photosynthetic Pigments and Stress Biomarkers (e.g., MDA, Antioxidant Enzymes)

This compound significantly impacts photosynthetic pigments and induces oxidative stress, leading to changes in stress biomarkers.

Photosynthetic Pigments: this compound can inhibit photosynthetic efficiency and prevent the biosynthesis of macromolecules such as chlorophyll (B73375) researchgate.netresearchgate.net. Studies in Arabidopsis thaliana have shown that at a herbicide concentration of 0.1 mg L⁻¹, the total chlorophyll content was higher in samples exposed to (S,-)-Imazapyr than in those exposed to rac- or (R,+)-Imazapyr, indicating a more detrimental effect of the R-enantiomer on chlorophyll synthesis .

Stress Biomarkers (MDA, Antioxidant Enzymes): The stronger herbicidal effect of this compound is partly attributed to its ability to powerfully induce the formation of reactive oxygen species (ROS), leading to oxidative stress in plants nih.govresearchgate.netscilit.commdpi.com. This oxidative stress can disrupt membrane structures nih.gov. Consequently, this compound drastically reduces antioxidant gene transcription and the activity of antioxidant enzymes nih.govscilit.com. Malondialdehyde (MDA), a key biomarker for lipid peroxidation and oxidative damage, shows increased content proportional to the concentration of (R,+)-Imazapyr, indicating greater cellular damage compared to the racemate and (S,-)-Imazapyr peerj.commdpi.comturkiyeparazitolderg.orgnih.gov. Proline accumulation, another common stress biomarker, has also been reported in plants treated with this compound, suggesting a response to environmental stress researchgate.net. While ascorbate (B8700270) peroxidase activity was observed to be higher with (R,+)-Imazapyr, total superoxide (B77818) dismutase (SOD) activity did not increase with increasing (R,+)-Imazapyr concentrations, potentially due to severe damage to plant cells and a reduction in enzyme synthesis peerj.commdpi.comturkiyeparazitolderg.orgnih.gov.

Table 3: Enantioselective Impact of Imazapyr (B1671738) on Stress Biomarkers in Arabidopsis thaliana (1 mg L⁻¹)

| Stress Biomarker | Trend (R-Imazapyr vs. Racemate vs. S-Imazapyr) |

| Proline content | (R,+)-Imazapyr > rac-imazapyr > (S,-)-Imazapyr |

| Malondialdehyde (MDA) | (R,+)-Imazapyr > rac-imazapyr > (S,-)-Imazapyr |

| Ascorbate Peroxidase | (R,+)-Imazapyr > rac-imazapyr > (S,-)-Imazapyr |

| Total Chlorophyll | (S,-)-Imazapyr > rac-imazapyr > (R,+)-Imazapyr |

Comparative Analysis of this compound and (S)-Imazapyr Biological Activity

Chiral compounds often exhibit different biological activities between their enantiomers, and imazapyr is a prime example of this phenomenon. nih.govnih.govchemicalworlds.comuni.luguidetopharmacology.org Numerous studies have consistently demonstrated that this compound possesses significantly greater herbicidal activity and potency compared to its (S)-enantiomer and the racemic mixture. nih.govnih.govnih.govnih.govnih.govdsmz.de

Key Research Findings:

ALS Inhibition: (R)-(+)-Imazapyr exhibits a stronger inhibitory effect on ALS activity than the racemic imazapyr or (S)-(-)-imazapyr. For instance, at a concentration of 100 mg/L, (+)-imazapyr resulted in ALS activity of 19%, while racemic imazapyr and (-)-imazapyr led to 43% and 78% ALS activity, respectively, in Arabidopsis thaliana. nih.gov Similarly, in rice, this compound inhibited ALS activity to a greater extent than (S)-Imazapyr, leading to a more pronounced reduction in branched-chain amino acid synthesis. nih.gov

Plant Growth Inhibition: Studies on Arabidopsis thaliana have shown that (R)-(+)-Imazapyr is more detrimental to plant growth. At a concentration of 0.1 mg L⁻¹, (R)-(+)-Imazapyr caused leaves to curl, while rac- and (S,-)-imazapyr had no observable effect on appearance. nih.gov At 1 mg L⁻¹, (R)-(+)-Imazapyr caused stems and leaves to turn purple and resulted in smaller plants compared to the control and other treatment groups. nih.gov Root elongation inhibition rates were also significantly higher with this compound. nih.govnih.gov

Oxidative Stress Induction: The impact on oxidative stress indicators further highlights the differential activity. Malondialdehyde (MDA) production, a marker of oxidative damage, was threefold higher in the (R)-(+)-Imazapyr treatment group compared to the rac- and (S,-)-Imazapyr groups at 0.1 mg L⁻¹ concentration. nih.gov At 1 mg L⁻¹, MDA production was 200.47 nmol g⁻¹ for (R)-(+)-Imazapyr, significantly higher than 64.65 nmol g⁻¹ for rac-imazapyr and 58.78 nmol g⁻¹ for (S,-)-imazapyr. nih.gov

Physiological and Cellular Effects: this compound caused more severe damage to maize root cell organelles and exhibited stronger toxicity against protoplasts in rice compared to (S)-Imazapyr. nih.govnih.gov It also led to an imbalance in the antioxidant system and disturbance of carbohydrate metabolism, including the accumulation of glucose, maltose, and sucrose, in an enantioselective manner. nih.gov Furthermore, gene transcription profile analysis in rice indicated that this compound regulated more genes more strongly across various metabolic pathways, including amino acid metabolism, photosynthesis, and starch/sugar metabolism, than (S)-Imazapyr. nih.gov

The observed differences in biological activity underscore the importance of considering the specific enantiomer when evaluating the efficacy and environmental impact of chiral pesticides like imazapyr. The (R)-enantiomer is consistently identified as the primary contributor to the herbicidal activity of racemic imazapyr formulations.

Table 1: Comparative Biological Activity of Imazapyr Enantiomers on Plant Parameters

| Parameter / Concentration | (R)-(+)-Imazapyr | (S)-(-)-Imazapyr | Rac-Imazapyr | Reference |

| ALS Activity (100 mg/L, % of control) | 19% inhibition | 78% inhibition | 43% inhibition | nih.gov |

| Shoot Appearance (0.1 mg L⁻¹) | Leaves curled | No observable effect | No observable effect | nih.gov |

| Shoot Appearance (1 mg L⁻¹) | Stems/leaves purple, smaller plants | Old leaves reddish purple (data not shown) | Old leaves reddish purple (data not shown) | nih.gov |

| MDA Production (0.1 mg L⁻¹, relative) | ~3x higher than rac- and (S,-)-imazapyr | Baseline | Baseline | nih.gov |

| MDA Production (1 mg L⁻¹, nmol g⁻¹) | 200.47 | 58.78 | 64.65 | nih.gov |

| Proline Content (0.1 mg L⁻¹, relative) | >3x higher than (S,-)-imazapyr | Baseline | Baseline | nih.gov |

| Proline Content (1 mg L⁻¹, order) | Highest | Lowest | Intermediate | nih.gov |

| Ascorbate Peroxidase Activity (order) | (R,+)-imazapyr > rac-imazapyr > (S,-)-imazapyr | nih.gov | ||

| Root Growth Inhibition (general) | Strongest inhibitory effect | Lowest inhibitory effect | Intermediate effect | nih.govnih.gov |

| Chlorophyll Content (0.1 mg L⁻¹) | Lower than (S,-)-imazapyr | Higher than rac- or (R,+)-imazapyr | Lower than (S,-)-imazapyr | nih.gov |

Enantioselective Herbicide Resistance Mechanisms to R Imazapyr

Characterization of Target-Site Resistance (TSR) to (R)-Imazapyr

Target-site resistance to this compound typically involves modifications to the ALS enzyme that reduce its binding affinity for the herbicide. This is predominantly achieved through specific point mutations in the ALS gene.

Identification of Specific ALS Gene Mutations Conferring this compound Resistance

Numerous point mutations within the ALS gene have been identified that confer resistance to ALS-inhibiting herbicides, including this compound. These mutations lead to amino acid substitutions at key residues within the enzyme's active site, thereby preventing or reducing herbicide binding mdpi.comnih.gov.

A common site for resistance-conferring mutations is Pro-197 (based on Arabidopsis thaliana numbering), where substitutions to amino acids such as Alanine (Ala), Arginine (Arg), Glutamine (Gln), Leucine (Leu), Serine (Ser), Histidine (His), or Threonine (Thr) have been documented in various weed species cambridge.orgmurdoch.edu.aumdpi.comnih.govfrontiersin.orgcambridge.org. For instance, in Lolium rigidum, Pro-197 mutations conferred resistance to sulfonylurea herbicides, while the Trp-574-Leu mutation conferred resistance to both sulfonylurea and imidazolinone herbicides, including imazapyr (B1671738) nih.govcambridge.org.

Another significant mutation is Ser-653-Asn, which has been shown to confer selective resistance to imidazolinone herbicides in Arabidopsis and weedy rice (Oryza sativa) nih.govresearchgate.netresearchgate.net. In sugarcane, a Ser-622-Asn (S622N) mutation in the ALS gene has been identified, which prevents imazapyr from binding to the ALS enzyme, thereby conferring TSR researchgate.net. Double mutations, such as Pro197-Ser combined with Trp574-Leu, have been observed to confer very high levels of resistance to ALS-inhibiting herbicides in species like shepherd's-purse (Capsella bursa-pastoris) mdpi.com. Other reported mutations associated with ALS-inhibitor resistance include Ala-122, Ala-205, Asp-376, Arg-377, Gly-654, and Val-669 mdpi.comfrontiersin.orgresearchgate.netresearchgate.netcambridge.org.

Table 1: Common ALS Gene Mutations Conferring Resistance to ALS-Inhibiting Herbicides (including Imazapyr)

| Amino Acid Position (A. thaliana numbering) | Amino Acid Substitution | Herbicide Class(es) Affected (Examples) | Species Examples | Source |

| Pro-197 | Ala, Arg, Gln, Leu, Ser, His, Thr | SU, TP, IMI (Imazapyr, Imazethapyr) | Lolium rigidum, Raphanus raphanistrum, Glebionis coronaria | cambridge.orgmurdoch.edu.aumdpi.comnih.govfrontiersin.orgcambridge.org |

| Trp-574 | Leu | SU, IMI (Imazapyr) | Lolium rigidum, Glebionis coronaria | nih.govfrontiersin.orgcambridge.org |

| Ser-653 | Asn | IMI (Imazapyr, Imazethapyr) | Arabidopsis thaliana, Oryza sativa | nih.govresearchgate.netresearchgate.net |

| Ser-622 | Asn | IMI (Imazapyr) | Sugarcane (Saccharum spp.) | researchgate.net |

| Ala-122 | Thr | IMI | Oryza sativa | |

| Asp-376 | Glu | SU, TP, IMI | Raphanus raphanistrum, Glebionis coronaria | frontiersin.orgcambridge.org |

| Gly-654 | Glu | IMI | Oryza sativa | researchgate.net |

| Val-669 | Met | IMI | Oryza sativa | researchgate.net |

Biochemical Characterization of Mutant ALS Enzymes with Altered Sensitivity to this compound

Biochemical assays confirm that ALS enzymes from resistant biotypes exhibit reduced sensitivity to this compound and other ALS-inhibiting herbicides. This is typically quantified by higher I50 or IC50 values, representing the herbicide concentration required to inhibit enzyme activity by 50% researchgate.netscielo.br.

Table 2: Biochemical Characteristics of ALS from this compound Resistant Biotypes

| Organism/Cell Line | Resistance Factor (Whole Plant/Cell I50/ED50) | ALS Activity (I50/IC50 Ratio, Resistant vs. Susceptible) | Key Finding | Source |

| Sugarcane | 116.67-fold (cell line) | 6.50 times higher I50 | Altered target site, less sensitive ALS enzyme | |

| Sugarcane Mutants | Not specified | 0.77 - 5.36 times greater IC50 | Reduced inhibition of enzyme activity | scielo.br |

| Aster squamatus | 15-fold (ED50) | 4.28 times higher I50 | Altered ALS conferring decreased sensitivity | researchgate.net |

| Wild Radish | Not specified | 3- to 5-fold higher specific activity | Higher ALS activity contributing to resistance | cambridge.orgmurdoch.edu.au |

Investigation of Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance mechanisms involve processes that reduce the amount of herbicide reaching the target site or mitigate its effects without directly altering the target enzyme itself nih.gov. These mechanisms are often polygenic and can confer resistance to multiple herbicide classes.

Enhanced Metabolic Detoxification of this compound in Resistant Biotypes

Enhanced metabolic detoxification is a prominent NTSR mechanism, where resistant plants break down the herbicide more rapidly than susceptible ones frontiersin.orgcabidigitallibrary.orghracglobal.comconicet.gov.aruwa.edu.au. Key enzyme families involved in this process include cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) frontiersin.orgcabidigitallibrary.orghracglobal.comconicet.gov.arresearchgate.netconicet.gov.arnih.gov.

Studies have shown that resistant biotypes of barnyard grass (Echinochloa crusgalli var. mitis) metabolize imazapyr and imazapic (B1663560) more efficiently cabidigitallibrary.org. The application of P450 inhibitors like malathion (B1675926) or piperonyl butoxide (PBO) can reverse or reduce the level of resistance, indicating the involvement of P450 enzymes in detoxification frontiersin.orgcabidigitallibrary.orghracglobal.comconicet.gov.arresearchgate.net. For example, in Glebionis coronaria, pretreatment with malathion partially synergized with imazamox (B1671737), and an imazamox hydroxyl metabolite was detected in resistant populations, which disappeared with malathion pretreatment, confirming P450 involvement frontiersin.org. While some studies on Aster squamatus did not detect imazapyr metabolites, they still concluded enhanced metabolism as a resistance mechanism researchgate.net. In sunflower, increased herbicide toxicity after P450 inhibitors was observed in resistant lines, reinforcing the role of these enzymes in imazapyr/imazethapyr (B50286) resistance conicet.gov.ar.

Gene Expression Profiling Associated with this compound Resistance

Gene expression profiling techniques, such as cDNA-AFLP, microarray analysis, and quantitative real-time PCR (RT-qPCR), have been utilized to identify genes whose expression levels are altered in resistant plant biotypes in response to this compound or related imidazolinones nih.govresearchgate.netconicet.gov.arnih.govresearchgate.net.

Studies have revealed differential expression of genes related to xenobiotic metabolism and stress response in resistant genotypes. Specifically, genes encoding cytochrome P450 monooxygenases and ATP-binding cassette (ABC) transporters have been identified as upregulated in resistant plants conicet.gov.arresearchgate.netconicet.gov.arnih.gov. In IMI-resistant sunflower roots treated with herbicide, an increased expression of xenobiotic metabolism enzymes, including UDP-glycosyltransferases, GSTs, and cytochrome P450s, was observed conicet.gov.ar. In Arabidopsis thaliana, a transgenic line resistant to imazapyr showed a sevenfold to tenfold elevation in the transcript level of the CSR1-2 gene (a mutated ALS gene), suggesting that increased target protein expression can also contribute to resistance nih.gov. However, not all studies show increased target gene expression; some indicate no significant change in AHAS transcript levels in resistant chickpea, pointing to post-transcriptional or post-translational regulatory mechanisms researchgate.net.

Ecological and Evolutionary Dynamics of this compound Resistance in Weed Populations

The evolution of herbicide resistance, including to this compound, is a classic example of rapid adaptation driven by strong human-mediated selection pressure in agricultural ecosystems nih.govumich.edunih.gov. The continuous and often exclusive use of ALS-inhibiting herbicides creates a selective environment that favors resistant individuals.

Several ecological and evolutionary factors influence the emergence and spread of this compound resistance in weed populations:

Herbicide Dose and Selection Pressure: The intensity and frequency of herbicide application significantly impact the rate of resistance evolution. Repeated use of the same herbicide or herbicide class, such as imidazolinones, increases the selective pressure for resistant biotypes nih.gov.

Plant Fitness: The fitness cost associated with resistance mutations can influence their persistence in a population in the absence of herbicide selection. While some mutations may incur a fitness penalty, others may have minimal or no cost, allowing resistant individuals to thrive even without herbicide application nih.gov.

Herbicide Rotations and Mixtures: Lack of diverse weed management strategies, including reliance on single mode-of-action herbicides, accelerates resistance development nih.govsemanticscholar.org. Implementing herbicide rotations with different modes of action and using herbicide mixtures can help delay the evolution of resistance by imposing multiple selective pressures simultaneously nih.gov.

Gene Flow: Gene flow, particularly from herbicide-resistant crops (e.g., Clearfield® rice, which is resistant to imidazolinones) to wild or weedy relatives, is a significant pathway for the spread of resistance alleles researchgate.netresearchgate.net. This introgression of resistant genes can rapidly disseminate resistance traits into susceptible weed populations, as observed with imidazolinone-resistant weedy rice in the USA and Malaysia researchgate.netresearchgate.net. Repeated selection pressure, combined with gene flow, leads to an increased frequency of resistant alleles within weed populations .

Spontaneous Mutations: Resistance can also arise from spontaneous mutations within weed populations, which are then selected for and amplified under herbicide pressure researchgate.net.

The complexity of resistance is further highlighted by the observation that some weed species or populations exhibit both target-site and non-target-site resistance mechanisms, sometimes within the same population or across different genetic lineages, demonstrating diverse adaptive solutions to herbicide pressure umich.edu. Understanding these eco-evolutionary dynamics is crucial for developing sustainable weed management strategies to mitigate the ongoing challenge of herbicide resistance.

Fitness Costs and Benefits Associated with this compound Resistance Alleles

However, the existence and magnitude of fitness costs are not universal and can vary significantly depending on several factors:

Specific Resistance Mechanism and Allele: Different resistance mechanisms (e.g., target-site mutation vs. enhanced metabolism) and even different mutations within the same gene can have varying fitness implications uba.arnih.govusp.br. For instance, amino acid substitutions in proteins involved in amino acid biosynthesis (like ALS) have shown clear evidence of associated fitness costs nih.gov.

Pleiotropic Effects on Target Protein Kinetics: Changes in the target enzyme (ALS) due to mutations may affect its catalytic efficiency, even in the absence of the herbicide uba.ar.

Dominance of the Fitness Cost: The expression of the fitness cost can depend on whether the resistance allele is homozygous or heterozygous uba.ar.

Environmental Conditions: Environmental factors such as competitive interactions, insect herbivory, and light intensity can amplify the magnitude of fitness costs uba.arfrontiersin.org.

While the immediate benefit of this compound resistance alleles is the ability of the plant to survive and reproduce in the presence of the herbicide, thus providing a significant selective advantage under herbicide application uba.arfrontiersin.org, the long-term persistence of these alleles in a population is influenced by the balance between this benefit and any associated fitness costs. If resistance traits offer only a marginal benefit but come with a significant fitness cost, their evolution and spread are expected to be slower uba.ar. Conversely, if the fitness cost is low or absent, resistant populations may persist and spread even without continuous herbicide pressure. Quantifying these fitness costs is crucial for developing effective herbicide resistance management strategies frontiersin.orgusp.br.

Population Genetics of this compound Resistance Evolution

The evolution of resistance to this compound, like other herbicides, is a dynamic process driven by principles of population genetics, including mutation, selection, heredity, reproductive systems, and gene flow researchgate.net.

Initial Frequency of Resistance Alleles: Herbicide resistance often originates from spontaneous mutations within a population, even if the initial frequency of these mutations is very low researchgate.net. The probability of a resistant mutant appearing can be high in weed species characterized by high fecundity and large population sizes researchgate.net. For instance, studies on Lolium rigidum have shown the initial frequency of target-site based resistance to imazapyr to range from 1 × 10⁻⁵ to 5.8 × 10⁻⁵ across different populations uwa.edu.au.

Selection Pressure: Repeated and intensive application of herbicides with the same mode of action, such as this compound, imposes strong selection pressure, favoring individuals carrying resistance alleles researchgate.net. This sustained pressure can lead to a rapid increase in the frequency of resistant individuals within a population, eventually resulting in populations predominantly composed of resistant biotypes researchgate.net. Mathematical models underscore that both the intensity of herbicide selection and the initial frequency of the resistant phenotype are critical determinants of the rate of resistance evolution researchgate.net.

Gene Flow: Gene flow, through the dispersal of pollen or seeds from resistant weed populations, plays a significant role in spreading resistance alleles to adjacent or nearby susceptible fields researchgate.netnih.govcambridge.org. This mechanism can introduce resistance into new areas, even if de novo mutations are rare in those specific locations bioone.orgresearchgate.net. For example, the evolution of imidazolinone-resistant weedy rice in Malaysia has been largely attributed to gene flow from Clearfield Production System (CPS) rice, coupled with repeated selection from IMI herbicides, which increases the frequency of resistant alleles in the population bioone.org. Cross-pollinated species are particularly prone to accumulating diverse resistance mechanisms more rapidly than self-pollinated species due to higher rates of gene exchange nih.gov.

Heredity and Allelic Interactions: The inheritance pattern of resistance alleles also influences their spread. Dominantly inherited resistance mutations tend to propagate significantly faster in randomly reproducing populations compared to recessive mutations, although the rate may be similar in self-fertile species researchgate.net. The presence of multiple resistance mechanisms within a single individual or population, combining target-site and non-target site resistance, can further complicate the population genetics, leading to higher and more robust levels of resistance nih.gov.

Table 1: Initial Frequency of Imazapyr Resistance in Lolium rigidum uwa.edu.au

| Population | Frequency of Imazapyr Resistance (Survivors/Germinants) |

| 1 | 1.4 × 10⁻⁵ (3/2.2 × 10⁵) |

| 2 | 5.5 × 10⁻⁵ (11/2 × 10⁵) |

| 3 | 1.3 × 10⁻⁵ (2/1.6 × 10⁵) |

This data illustrates the low but detectable initial frequencies of imazapyr resistance alleles in untreated populations, providing the raw material for selection under herbicide pressure.

Environmental Enantioselective Fate and Transport of R Imazapyr

Enantioselective Degradation Pathways in Environmental Compartments

The degradation of (R)-Imazapyr in the environment is influenced by several pathways, with varying degrees of enantioselectivity.

Microbial Metabolism of this compound in Soil Systems

Microbial metabolism is identified as the primary mechanism for the degradation of imazapyr (B1671738) in soil systems. invasive.org Studies have shown that the (-)-R-enantiomer of imazapyr is preferentially degraded in soil under various conditions, including different microorganism types, humidity, and temperature. researchgate.netresearchgate.netresearchgate.net This preferential degradation results in significantly shorter half-lives for the R-enantiomer compared to the S-enantiomer. For instance, the average half-lives for R-Imazapyr ranged from 43 to 66.1 days, which were notably shorter than those for S-Imazapyr, which ranged from 51.4 to 79.8 days. researchgate.net The substantial contribution of microorganisms to imazapyr degradation is further supported by observations that half-life values in non-sterilized soils (29 to 44 days) are considerably shorter than in sterilized soils (81 to 134 days). hjkxyj.org.cn This indicates that the intrinsic microbes in soils play a crucial role in the degradation process. hjkxyj.org.cn Furthermore, research suggests that for imidazolinone herbicides, the herbicidally more active enantiomer, which is often the R(+) enantiomer, can be preferentially degraded by microorganisms. nih.gov

Influence of Soil Physicochemical Parameters (pH, Organic Matter, Temperature, Moisture) on Degradation Kinetics

The degradation kinetics of imazapyr in soil are significantly influenced by several physicochemical parameters:

pH: Soil pH plays a critical role in the degradation rate and enantioselectivity of imazapyr. The degradation rate of imazapyr generally increases with an increase in soil pH. plos.orgnih.govmdpi.com Degradation is observed to be fastest in alkaline soils (pH 8.0–8.8), followed by neutral soils (pH 7.4), and slowest in acidic soils (pH 5.0). researchgate.net The enantioselectivity of degradation is highly significant in alkaline soils (pH 7.6, 8.2, and 8.7) but less pronounced or not significant in acidic soils (pH 5.02 and 5.20). nih.gov Imazapyr exists primarily in an anionic form at typical environmental pH values. herts.ac.ukwa.govepa.gov Below pH 5, its adsorption capacity to soil particles increases, which limits its movement. Conversely, above pH 5, a greater proportion of imazapyr becomes negatively charged, reducing its binding affinity to soils and increasing its availability for microbial breakdown. invasive.org

Organic Matter: The impact of soil organic matter content on imazapyr degradation is complex. Generally, the degradation rate has been observed to decrease with increasing organic matter content. plos.orgnih.govmdpi.com However, the influence of organic matter is a result of its combined effects on microbial activity and soil adsorption. nih.gov While some studies indicate that organic amendments, such as farmyard manure, can enhance the dissipation of imazapyr, researchgate.net imazapyr that is strongly bound to soil particles, potentially due to high organic matter content, may become less available for microbial degradation. invasive.org

Temperature: Temperature positively correlates with the degradation rate of imazapyr. An increase in temperature leads to a faster degradation rate. plos.orgnih.govmdpi.com For instance, degradation is generally faster at warmer soil temperatures, such as 25°C compared to 35°C. invasive.orgplos.org

Moisture: Higher soil moisture content accelerates the degradation of imazapyr. plos.orgnih.govmdpi.com Degradation is most rapid at optimal soil moisture levels, such as 90% moisture content, with half-lives increasing significantly at lower moisture levels (e.g., 15%). plos.orgnih.gov This is partly attributed to the effect of soil moisture on microbial proliferation and activity. nih.gov

Clay Content: The half-life of imazapyr has been found to be positively associated with clay content, meaning degradation can be slower in soils with higher clay content. nih.gov

The combined effects of these parameters on imazapyr half-lives in soil are summarized in the following table:

| Factor | Condition (Example) | Effect on Degradation Rate | Half-life (Racemic Imazapyr) | Source |

| pH | Alkaline (pH 8.0) | Fastest | 138.6 days (Imazapic) | nih.gov |

| Acidic (pH 6.0) | Slowest | 154.0 days (Imazapic) | nih.gov | |

| Organic Matter | 1.0% | Fastest | 128.3 days (Imazapic) | nih.gov |

| 4.0% | Slowest | 165.0 days (Imazapic) | nih.gov | |

| Temperature | 35°C | Fastest | - | plos.orgnih.govmdpi.com |

| 15°C | Slowest | - | plos.orgnih.govmdpi.com | |

| Moisture | 90% | Fastest | 96.3 days (Imazapic) | plos.orgnih.gov |

| 15% | Slowest | 231.0 days (Imazapic) | plos.orgnih.gov | |

| Microbial Activity | Non-sterilized | Faster | 29-44 days | hjkxyj.org.cn |

| Sterilized | Slower | 81-134 days | hjkxyj.org.cn |

Note: Some half-life data for imazapic (B1663560) are included where direct imazapyr data for specific conditions were not available, but the trends are reported to be similar for imidazolinone herbicides. nih.gov

Identification of Enantioselective Microbial Degradation Products and Pathways

The microbial degradation of imazapyr involves several transformation routes. Key degradation pathways include demethylation, the loss of the isopropyl group, and the cleavage and rearrangement of the imidazolinone ring. researchgate.net Studies have identified four metabolic products of imazapyr with molecular weights of 219, 222, 201, and 149. hjkxyj.org.cn The principal degradation pathway in soils is proposed to involve the initial incorporation of imazapyr into an ammonium (B1175870) ion (NH4+), forming a stable isopropylammonium salt. This is then followed by processes such as decarboxylation, demethylation, loss of the isopropyl group, and the cleavage and rearrangement of the imidazolinone ring. hjkxyj.org.cn Importantly, the R(+) enantiomer of imazapyr, which exhibits greater herbicidal activity, has been shown to degrade faster than the less active S(-) enantiomer, highlighting the enantioselective nature of these microbial processes. nih.gov

Photodegradation Kinetics and Enantioselectivity in Aquatic Environments

Photodegradation in water is a significant route of dissipation for imazapyr. invasive.orgwa.govepa.govorst.edumass.govepa.gov Imazapyr is rapidly degraded by sunlight in aqueous solutions. invasive.org Reported half-lives for imazapyr in water due to photolysis range from approximately 2 to 5.3 days. invasive.orgwa.govepa.govorst.edumass.govepa.gov Some studies indicate half-lives of 1.9-2.3 days in distilled water, 2.7 days in pH 5 buffer, and 2.3 days in pH 9 buffer. researchgate.net Under simulated light conditions, imazapyr has been found to photodegrade more rapidly in aqueous media at pH 7 than at pH 4, with reported half-lives of 18.99 minutes at pH 7.0 and 24.67 minutes at pH 4.0. researchgate.netunibas.it

The major photodegradation products identified include 2,3-pyridinecarboxylic acid (CL9140) and 7-hydroxy-furo[3,4b]pyridin-5(7H)-one (CL11960). wa.govepa.govorst.eduepa.gov These transformation products are generally less persistent than the parent imazapyr under aerobic aquatic conditions. epa.gov In contrast to aqueous environments, photodegradation of imazapyr in soils is minimal or non-existent. invasive.org While enantioselective photodegradation has been investigated for related compounds like imazaquin (B1671739), where photodegradation occurred at the same rate for both enantiomers, researchgate.net specific data on the enantioselectivity of this compound photodegradation is not consistently available.

The photodegradation kinetics in aqueous solutions are summarized below:

| Condition | Half-life (Approximate) | Source |

| Distilled water | 1.9 - 2.3 days | researchgate.net |

| pH 5 buffer | 2.7 days | researchgate.net |

| pH 9 buffer | 2.3 days | researchgate.net |

| pH 7.0 (simulated light) | 18.99 minutes | researchgate.netunibas.it |

| pH 4.0 (simulated light) | 24.67 minutes | researchgate.netunibas.it |

Hydrolytic Stability and Pathways of this compound

Imazapyr exhibits high stability to hydrolysis across various environmental conditions. wa.govepa.govorst.edumass.govepa.govusda.gov Laboratory studies have consistently shown that imazapyr is essentially stable to hydrolytic degradation, and no major transformation products have been identified through this pathway. orst.edu This indicates that hydrolysis is not a significant route for the dissipation of this compound in the environment.

Enantioselective Adsorption-Desorption Dynamics in Soil

The adsorption and desorption dynamics of imazapyr in soil are crucial for understanding its mobility and bioavailability. While adsorption to soil particles is generally weak, it can vary depending on specific soil properties. invasive.org This adsorption is reversible, allowing for ready desorption. invasive.org

Soil pH is a key factor influencing adsorption. Below a pH of 5, the adsorption capacity of imazapyr increases, which subsequently limits its movement within the soil profile. invasive.org Conversely, above pH 5, a greater proportion of imazapyr becomes negatively charged, reducing its binding to soil particles and increasing its availability in the soil solution. invasive.org Other soil physicochemical parameters, such as clay content, organic matter content, iron, and aluminum content, also significantly affect the sorption of imazapyr. invasive.orgnih.gov Adsorption generally increases with higher clay content and, in some cases, with organic matter content, although conflicting reports exist. invasive.orgnih.gov Temperature also plays a role, with adsorption observed to decrease with increasing soil temperature. invasive.org Conversely, adsorption has been shown to increase with time and decrease with soil moisture. invasive.org The extent of imazapyr sorption can also have a limiting effect on its degradation rate. nih.gov

Influence of Soil Properties on Enantiomeric Adsorption

The adsorption of imazapyr in soil is generally weak and reversible, with its strength varying significantly based on specific soil characteristics wikidata.org. Soil pH is a critical determinant of imazapyr's chemical structure and, consequently, its adsorption capacity wikidata.orgnih.gov. At pH levels below 5, the adsorption of imazapyr to soil particles increases, limiting its movement nih.gov. Conversely, above pH 5, a greater proportion of imazapyr becomes negatively charged, leading to weaker binding with soil particles and increased availability in the environment nih.gov.

Beyond pH, other soil properties such as organic matter content, clay content, and the presence of iron and aluminum oxides also influence imazapyr adsorption. While some studies suggest that imidazolinone herbicides like imazethapyr (B50286) and imazaquin may have a higher affinity for organic matter than for clay, other research indicates that adsorption generally increases with higher clay and organic matter content nih.goveasychem.org. The presence of amorphous iron oxides and organic matter at pH less than 5 has been shown to be particularly effective in retaining imazapyr easychem.orgnih.gov. For instance, soils with higher levels of iron oxides, cation exchange capacity (CEC), and acidic pH exhibit a greater adsorption potential easychem.orgnih.gov.

Regarding enantioselectivity in adsorption for imazapyr, the available research predominantly indicates that sorption processes for related imidazolinone herbicides, such as imazaquin, are either non-enantioselective or only scarcely enantioselective wikipedia.orgherts.ac.uk. While enantioselective sorption has been demonstrated for other chiral pesticides, influencing the availability of individual enantiomers, direct strong evidence for significant enantioselective adsorption of this compound itself is not consistently reported in the provided literature nih.gov.

Enantioselective Leaching Potential and Groundwater Contamination

This compound, as part of the imazapyr herbicide family, exhibits a high potential for leaching into groundwater due to its notable water solubility, persistence in soil, and generally weak sorption to soil particles. The mobility of imazapyr in soil is directly influenced by soil pH; below pH 5, increased adsorption limits its movement, whereas above pH 5, the herbicide's anionic form predominates, leading to weaker binding and greater mobility nih.goveasychem.org.

Studies have shown that imazapyr can leach significantly, particularly in sandy soils and those with low organic matter content, where its weak sorption predisposes it to movement through the soil profile. Experiments conducted using soil columns have confirmed the high mobility of imazapyr, with one study reporting approximately 99% of the applied imazapyr being recovered in leachates, indicating a substantial risk of groundwater contamination. The Groundwater Ubiquity Score (GUS) index frequently classifies imazapyr as having a high leaching potential nih.gov.

Long-Term Persistence and Residue Dynamics of this compound Enantiomers in Soil and Water

Imazapyr is known for its relatively long persistence in environmental matrices, with its residue dynamics influenced by various factors, including the specific enantiomeric form. In soils, the half-life of imazapyr typically ranges from one to five months wikidata.orgnih.gov. However, reported half-lives can vary significantly depending on soil characteristics and environmental conditions, with some studies indicating ranges from 30 to 150 days. For instance, half-lives of 37 to 121 days have been observed in different Argentinean soils, and a study in volcanic soil reported a half-life as long as 39 months.

The primary mechanism for imazapyr degradation in soil is microbial metabolism wikidata.orgnih.gov. While photodegradation can occur, it is largely restricted to the soil surface wikidata.org. In aqueous solutions, imazapyr undergoes rapid photodegradation, with a half-life averaging approximately two days, a rate that decreases with increasing pH wikidata.orgnih.gov.

A crucial aspect of imazapyr's environmental fate is its enantioselective degradation. Research indicates that the R(+) enantiomer of imazapyr, which possesses greater herbicidal activity, degrades faster than its less active S(-) enantiomer. This differential degradation means that the enantiomeric fraction of imazapyr residues can change over time, with the S-enantiomer potentially persisting longer in the environment. Soil pH plays a significant role in this enantioselective degradation, with positive correlations observed between enantiomer fraction values and soil pH. The half-life of imazapyr has also been negatively associated with soil pH, suggesting faster degradation in higher pH soils. Additionally, soil properties like clay and organic matter content can influence persistence, with higher levels potentially leading to longer persistence nih.gov. No interconversion between the R and S enantiomers has been observed in soil environments wikipedia.org.

Table 1: Reported Half-Lives of Imazapyr in Soil and Water

| Environment | Half-Life Range | Key Influencing Factors | Citation |

| Soil | 1 to 5 months | Soil characteristics, environmental conditions, microbial metabolism | wikidata.orgnih.gov |

| Soil | 30 to 150 days | Soil type | |

| Soil | 37 to 121 days | Soil pH, clay, iron, aluminum content | |

| Soil | 39 months | Soil type (volcanic soil) | |

| Water | ~2 days | Photolysis, pH | wikidata.orgnih.gov |

Table 2: Enantioselective Degradation of Imazapyr in Soil

| Enantiomer | Degradation Rate (Relative) | Herbicidal Activity (Relative) | Influencing Factors | Citation |

| R(+) | Faster | Greater (up to 8 times) | Soil pH | |

| S(-) | Slower | Less active | Soil pH |

Ecotoxicological Enantioselective Impacts of R Imazapyr on Non Target Organisms

Effects on Aquatic Flora and Fauna: Enantioselective Responses

The ecotoxicological impacts of imazapyr (B1671738) on aquatic flora and fauna have been studied, though specific enantioselective responses of (R)-Imazapyr in these environments are not extensively detailed in available literature. General imazapyr, as a non-selective herbicide, is designed to control a broad spectrum of vegetation, including emergent aquatic species invasive.org.

Sensitivity of Aquatic Vascular Plants to this compound Enantiomer

Imazapyr is noted to be highly toxic to plants, with a potential for detrimental effects on aquatic vascular plants epa.gov. For instance, a risk quotient (RQ) for the aquatic vascular plant Lemna gibba exceeded the level of concern, suggesting that imazapyr may pose a risk to non-target freshwater aquatic vascular plants publications.gc.ca. However, some studies also suggest that imazapyr has low toxicity to algae and submersed vegetation invasive.org. While the racemic mixture of imazapyr can impact aquatic vascular plants, specific enantioselective data highlighting the differential sensitivity of aquatic vascular plants to the this compound enantiomer compared to the (S)-enantiomer or the racemic mixture are limited epa.govpublications.gc.ca. Studies on terrestrial plants, however, have demonstrated that the (+)-imazapyr (R-enantiomer) exhibits stronger herbicidal effects and greater toxicity mdpi.commdpi.com.

Ecotoxicity to Aquatic Invertebrates and Fish: Enantiomeric Differences

Effects on Terrestrial Flora: Enantioselective Phytotoxicity to Non-Target Plants

This compound has been identified as the highly herbicidally active form of imazapyr, and unfortunately, this enantiomer also demonstrates a preference for growth inhibition in non-target terrestrial plants researchgate.net. Research has shown that this compound exhibits stronger phytotoxicity compared to the (S)-enantiomer and the racemic mixture mdpi.comresearchgate.netgoogle.com.

The (R)-enantiomer of imazapyr shows a higher inhibition of plant growth and acetolactate synthase (ALS) activity in various non-target plants, including Arabidopsis thaliana, rice, and maize researchgate.net. This enantioselective effect extends to the biosynthesis of crucial macromolecules such as chlorophyll (B73375), glucose, maltose, sucrose, starch, and amino acids, which are more significantly prevented by the (R)-enantiomer researchgate.net.

Table 1: Enantioselective Phytotoxicity of this compound on Non-Target Plants

| Non-Target Plant Species | Observed Effect of this compound | Comparison to (S)-Imazapyr / Racemate | Source |

| Arabidopsis thaliana | Higher inhibition of plant growth; greater toxicity | Stronger inhibition than (S)-Imazapyr and racemate | mdpi.comresearchgate.net |

| Rice | Higher inhibition of plant growth; reduced macromolecule biosynthesis | Stronger inhibition than (S)-Imazapyr | researchgate.net |

| Maize | Higher inhibition of plant growth; reduced macromolecule biosynthesis | Stronger inhibition than (S)-Imazapyr | researchgate.net |

Off-Site Movement and Impact via Runoff and Spray Drift

Imazapyr is a persistent and mobile herbicide in soil and water, making off-site movement a concern for non-target terrestrial plants epa.gov. The compound is water-soluble and can move into areas where it was not directly sprayed, potentially damaging sensitive landscape plants researchgate.net. Both runoff and spray drift contribute to the off-site movement of imazapyr, posing a risk to non-target terrestrial plants, including those in semi-aquatic areas epa.govalligare.comfsc.org. Precautions, such as using invert emulsions and specialized aerial equipment, are recommended to minimize spray drift and runoff epa.gov. Spray drift can affect sensitive species up to 900 feet downwind from the application site fsc.org. However, specific enantioselective differences in the off-site movement and impact of this compound via runoff and spray drift compared to the (S)-enantiomer or racemic mixture are not detailed in the available information.

Root Exudation and Inter-Plant Transfer of this compound Enantiomer

Imazapyr has been reported to be actively exuded from the roots of treated plants, such as legumes (e.g., mesquite) and eucalypt, potentially as a defense mechanism invasive.orgawsjournal.org. This root exudate, along with the ability of imazapyr to move via intertwined root grafts, can adversely affect surrounding desirable vegetation invasive.org. Studies have demonstrated that eucalypt roots can exude imazapyr and/or its metabolites at concentrations sufficient to cause toxicity to bioindicator seedlings awsjournal.org. The toxicity effects observed in bioindicator plants were more intense at higher herbicide doses awsjournal.org. While the phenomenon of root exudation and inter-plant transfer of imazapyr is established, specific research focusing on the enantioselective differences in root exudation and subsequent inter-plant transfer of this compound is not available in the provided search results.

Impact on Soil Microbial Communities and Enzyme Activities

Information on the enantioselective impact of this compound on soil microbial communities and enzyme activities is limited. General imazapyr is primarily degraded in soils by microbial metabolism invasive.org. While some studies report minimal documented adverse effects of imazapyr on soil microorganisms at expected concentrations fsc.org, other research indicates that imazapyr residues can significantly reduce bacterial abundance and richness in the rhizosphere of plants like lentils sagit.com.au. However, the relative abundance of Rhizobium was not affected by imazapyr residues at recommended field rates sagit.com.au. The available data primarily discusses the impact of the racemic imazapyr on soil microbes, and specific enantioselective effects of the this compound enantiomer on soil microbial communities and enzyme activities are not detailed in the current search results.

Enantioselective Effects on Microbial Diversity and Community Structure

The presence of chiral herbicides like imazapyr in the environment can lead to enantioselective effects on microbial diversity and community structure, influencing ecosystem functions such as nutrient cycling. Research on imidazolinone herbicides, including imazapyr and the closely related imazethapyr (B50286), demonstrates that different enantiomers can exert distinct pressures on microbial populations.

Studies have shown that both (R)- and (S)-enantiomers of imazethapyr significantly alter the composition and structure of the rhizosphere microbiome in an enantioselective manner. These changes are often linked to functional shifts in microbial communities, particularly those involved in soil nitrogen circulation. For instance, the enantiomers can modify the abundance of nitrogen-cycling functional genes by affecting specific bacterial groups, including Bacteroidetes, Proteobacteria, and Acidobacteria, which in turn leads to diverse nitrogen transformation processes.

In soil, the (R)-enantiomer of imazethapyr, even at concentrations as low as 133 µg/kg, has been shown to slightly inhibit plant biomass, whereas the (S)-enantiomer did not exert significant inhibitory effects. Correspondingly, the composition of rhizosphere microorganisms exhibited enantiomeric differences between the (R)- and (S)-forms. Interestingly, the relative abundance of beneficial rhizosphere microbes, such as Bacillus and Ramlibacter, increased more significantly with (R)-imazethapyr treatment compared to (S)-imazethapyr. This suggests a potential microbial adaptation mechanism where beneficial microbes are recruited to mitigate herbicide stress. herts.ac.uk

Furthermore, imazethapyr enantiomers significantly influence root exudates enantioselectively. (R)-imazethapyr typically results in higher levels of various amino acids, organic acids, and sugars in root exudates. Correlation analyses indicate that organic acids, such as 3-hydroxybutyric acid, may serve as crucial carbon sources, attracting and supporting beneficial microbes like Ramlibacter. herts.ac.uk The bacterial community structure in soils treated with (−)-R-imazethapyr has been found to differ significantly from those treated with (+)-S-imazethapyr, with these differences becoming more pronounced at higher treatment doses. Specific beneficial bacteria, including members of the Rhizobiaceae family, Bradyrhizobium, Methylobacterium, and Paenibacillus, have been strongly affected by these enantiomeric differences. wikipedia.org

Role of Microbial Adaptation in Enantioselective Degradation

Microbial degradation plays a pivotal role in the environmental fate of chiral herbicides like this compound. This process is often enantioselective, meaning that microorganisms preferentially degrade one enantiomer over the other, leading to a shift in the enantiomeric composition of the herbicide in the environment.

For imidazolinone herbicides, including imazapyr, imazethapyr, and imazaquin (B1671739), the herbicidally more active enantiomer, which is typically the R(+) enantiomer, has been observed to degrade faster due to microbial activity. herts.ac.uk This preferential degradation leads to an increase in the enantiomer fraction (EF) over time, where EF is defined as the ratio of the less active enantiomer to the total concentration of both enantiomers. herts.ac.uk

The enantioselectivity of degradation is significantly influenced by soil physicochemical properties, particularly pH. Studies have shown that while enantioselectivity may not be significant in acidic soils (e.g., pH 5.02 and 5.20), it becomes highly significant in alkaline soils (e.g., pH 7.6, 8.2, and 8.7). herts.ac.uk A significant positive correlation has been found between the EF values of imazapyr, imazethapyr, and imazaquin and soil pH, indicating that higher pH values enhance the preferential degradation of the R(+) enantiomer. herts.ac.uk

For imazethapyr, the (-)-R-enantiomer consistently demonstrated preferential degradation across various soil conditions, including different humidity and temperature levels. The average half-lives of R-imazethapyr were significantly shorter than those of S-imazethapyr, ranging from 43 to 66.1 days for R-imazethapyr compared to 51.4 to 79.8 days for S-imazethapyr. This further supports the notion that microbial organisms preferentially utilize the more herbicidally active enantiomer.

The degradation of imazapyr itself is largely driven by microbial activity and is significantly impacted by soil pH. Degradation rates of imazapyr have been observed to be considerably faster in non-sterile soils compared to sterile soils, underscoring the critical role of microorganisms. Key degradation routes for imazapyr include demethylation, loss of the isopropyl group, and cleavage and rearrangement of the imidazolinone ring.

While microbial adaptation, often termed accelerated degradation, can lead to faster degradation of herbicides in soils with a history of application, this phenomenon is not universally observed for all imidazolinones in all contexts. One study investigating imazapyr and imazapic (B1663560) in rice paddy soils found that prior application of these imidazolinones did not stimulate the microbial degradation of herbicides from the same chemical group. nih.gov This suggests that the extent and nature of microbial adaptation to chiral herbicides like this compound can be complex and dependent on specific environmental conditions and microbial communities.

Table 1: Enantioselective Degradation Parameters of Imidazolinone Herbicides in Soils

| Herbicide | Enantiomer Preferentially Degraded | Half-life (Days) (R-enantiomer) | Half-life (Days) (S-enantiomer) | Enantioselectivity (EF) Correlation with Soil pH | Source |

| Imazapyr | R(+) | Not specified (faster than S(-)) | Not specified (slower than R(+)) | Significant positive (P<0.001, R²=0.41) | herts.ac.uk |

| Imazethapyr | (-)-R | 43 - 66.1 | 51.4 - 79.8 | Significant positive (P<0.002, R²=0.47) | herts.ac.uk |

| Imazaquin | R(+) | Not specified (faster than S(-)) | Not specified (slower than R(+)) | Significant positive (P<0.001, R²=0.54) | herts.ac.uk |

Table 2: Microbial Groups Affected by Imidazolinone Enantiomers

| Herbicide (Enantiomer) | Affected Microbial Groups/Functions | Observed Effect | Source |

| Imazethapyr (R- & S-) | Rhizosphere microbiome composition and structure | Significantly changed with enantioselectivity | |

| Imazethapyr (R- & S-) | Nitrogen-cycling functional genes and processes | Altered abundance of Bacteroidetes, Proteobacteria, Acidobacteria | |

| Imazethapyr (R-) | Leaf surface Moraxellaceae | Increased relative abundance | |

| Imazethapyr (General) | Leaf surface Pseudomonas | Increased abundance | |

| Imazethapyr (R-) | Beneficial rhizosphere microbes (Bacillus, Ramlibacter) | Increased relative abundance | herts.ac.uk |

| Imazethapyr (R- & S-) | Rhizosphere Rhizobiaceae, Bradyrhizobium, Methylobacterium, Paenibacillus | Significant differences in community structure and abundance | wikipedia.org |

| Imazapyr + Imazapic | Soil microbiota activity | Decreased with increased residue dose | nih.gov |

Advanced Research Methodologies and Future Directions in R Imazapyr Studies

Omics Approaches (Genomics, Proteomics, Metabolomics) in Enantioselective Response and Resistance

Omics technologies, encompassing genomics, proteomics, and metabolomics, offer powerful tools to investigate the enantioselective effects of chiral herbicides like (R)-Imazapyr at a molecular level. While direct studies focusing solely on this compound using these comprehensive approaches are emerging, research on structurally similar chiral imidazolinone herbicides, such as imazethapyr (B50286), provides valuable insights into the potential applications for this compound.

For instance, studies on imazethapyr have demonstrated that its (R)-enantiomer can induce more pronounced enantioselective effects on plant physiology and gene transcription compared to the (S)-enantiomer nih.gov. A gene transcription profile analysis revealed that the (R)-enantiomer of imazethapyr regulated more genes more strongly across various metabolic pathways, including amino acid metabolism, photosynthesis, starch and sugar metabolism, and the tricarboxylic acid cycle nih.gov. Furthermore, proteomic analyses, such as those employing iTRAQ, have been used to examine root proteome changes in response to imazethapyr enantiomers, revealing differential effects on protein expression researchgate.net. Metabolomics has also been utilized to understand how the metabolome influences other omics levels (genome, epigenome, transcriptome, and proteome), providing a holistic view of cellular physiological responses to chiral compounds researchgate.net.